molecular formula C20H22O5 B1392586 Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate CAS No. 933829-40-4

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Cat. No. B1392586
M. Wt: 342.4 g/mol
InChI Key: RMQHGNAVKZXJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is C20H22O5 . The structure is unique and has been the subject of significant attention due to its potential applications.


Chemical Reactions Analysis

While specific chemical reactions involving Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, closely related to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, is an important intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The compound was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction, exploring various catalysts and reaction conditions to optimize yield (Lou Hong-xiang, 2012).

Liquid Crystal Research

  • Alkyl 4-(4-alkoxybenzylideneamino)benzoates, which include isobutyl variants, have been studied for their liquid crystalline properties. These compounds exhibit nematic and smectic behaviors, with the branching of the ester alkyl chains influencing their mesomorphic properties. This research is significant in the field of materials science, particularly for liquid crystal displays and other optoelectronic applications (Y. Matsunaga & Nobuhiko Miyajima, 1985).

Pharmacological Potential

  • Benzylbenzoates, which include structural similarities to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, have been isolated from natural sources and shown to have immunobiological activities. These compounds may stimulate macrophage functions and could be potential candidates for treating infectious diseases, indicating the pharmacological relevance of this class of compounds (Sang-Zin Choi et al., 2005).

Catalysis and Reaction Mechanisms

  • The compound’s derivatives have been involved in studies of reaction mechanisms, such as alkaline hydrolysis and isotopic oxygen exchange, which are fundamental in understanding chemical reactions and designing new catalysts. These studies contribute to the broader knowledge in organic chemistry and catalysis (M. L. Bender et al., 1961).

Cosmetic and Personal Care Applications

  • Aromatic esters, related to Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate, have been synthesized using eco-friendly methodologies and are used as ingredients in cosmetics. These compounds serve as UV filters, absorbers, and antimicrobial agents, highlighting the compound’s relevance in the cosmetic industry (C. Villa et al., 2005).

Environmental Impact

  • Specific molecular markers, including benzyl benzoates, are used to identify anthropogenic activities in environmental studies. These compounds help in understanding the impact of human activities on river sediments and ecosystems, thus contributing to environmental monitoring and protection (M. Ricking et al., 2003).

properties

IUPAC Name

2-methylpropyl 4-[(5-formyl-2-methoxyphenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-14(2)12-25-20(22)16-5-7-18(8-6-16)24-13-17-10-15(11-21)4-9-19(17)23-3/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQHGNAVKZXJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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